molecular formula C17H18N4O2 B4709252 1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

Cat. No.: B4709252
M. Wt: 310.35 g/mol
InChI Key: WCOCRIHFZLGWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone is a synthetic organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines. This fused, nitrogen-rich heterocyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules . Compounds featuring the pyrazolo[5,1-c][1,2,4]triazine core have been identified as a potent scaffold for synthesizing potential therapeutics and are well-known for their application as kinase inhibitors . The structure of this specific analog includes a 4-methoxyphenyl substituent and an ethyl group, which may influence its electronic properties, bioavailability, and binding affinity to biological targets. As a key intermediate or target molecule, its primary research value lies in the exploration of structure-activity relationships (SAR) for the discovery of new antiviral or anticancer agents . Researchers utilize such complex heterocycles as analogs of purines and thioguanines, which are known antimetabolic agents, to design new classes of antimetabolic drugs . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-5-14-15(12-6-8-13(23-4)9-7-12)17-19-18-16(11(3)22)10(2)21(17)20-14/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOCRIHFZLGWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential against various diseases.

Chemical Structure

The compound features a unique structural framework characterized by a pyrazolo[5,1-c][1,2,4]triazin core with specific substituents that enhance its biological properties. The molecular formula can be represented as C17H20N4OC_{17}H_{20}N_4O.

1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone exhibits several mechanisms of action:

  • Cytotoxic Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines. It primarily affects the cell cycle by arresting it at specific phases, leading to increased cell death in malignant cells.
  • Target Interaction : The compound interacts with various molecular targets including enzymes and receptors involved in cellular signaling pathways. This interaction modulates their activity and can lead to therapeutic effects.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
C6 (glioma)5.13Induces apoptosis and cell cycle arrest
SH-SY5Y (neuroblastoma)5.00Selective cytotoxicity
MCF-7 (breast cancer)8.34Inhibits proliferation
HCT116 (colon cancer)6.50Induces apoptosis

These findings indicate that the compound is particularly effective against glioma and neuroblastoma cell lines while exhibiting selective toxicity.

Case Studies

A notable case study involves the evaluation of 1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone in combination with standard chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy in reducing tumor size compared to monotherapy.

Therapeutic Potential

The compound's ability to induce apoptosis and selectively target cancer cells suggests significant therapeutic potential for treating various malignancies. Ongoing research aims to elucidate its full pharmacological profile and explore its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrazolo-triazine precursors and functionalization via nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized using reflux conditions in ethanol or dimethylformamide (DMF) with catalysts like carbonyldiimidazole (CDI) . Optimization includes adjusting temperature (e.g., 100°C for cyclization), solvent polarity, and purification via column chromatography to achieve yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity. High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 312.32) . X-ray crystallography may resolve structural ambiguities if single crystals are obtainable .

Q. What are the primary biological screening assays for initial evaluation of this compound?

  • Methodology : Conduct in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luciferase) at concentrations ranging from 1 nM–10 μM. Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?

  • Methodology : Synthesize derivatives with substituent variations (e.g., replacing 4-methoxyphenyl with halogenated or electron-withdrawing groups). Compare activities using IC₅₀ values from dose-response assays. Computational docking (e.g., AutoDock Vina) predicts binding interactions with targets like kinases or GPCRs. Refer to structural analogs (e.g., ethyl 8-(4-chlorophenyl)-4-methylpyrazolo-triazine) for SAR trends .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodology : Standardize assay protocols (e.g., cell line origin, incubation time) to minimize variability. Validate compound purity via HPLC before testing. Use orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition) to confirm activity. Reconcile discrepancies by analyzing structural degradation under assay conditions (e.g., pH sensitivity) .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • Methodology : Administer the compound intravenously (1–10 mg/kg) or orally (5–50 mg/kg) in rodent models. Collect plasma samples for LC-MS/MS analysis to determine half-life, Cₘₐₓ, and bioavailability. Assess toxicity via histopathology and serum biomarkers (ALT/AST for liver function). Compare results with structurally similar compounds (e.g., pyrazolo-triazines with known PK profiles) .

Q. What strategies can elucidate the compound’s mechanism of action when target proteins are unknown?

  • Methodology : Employ chemoproteomics (e.g., affinity chromatography coupled with MS) to identify binding partners. CRISPR-Cas9 knockout screens can pinpoint essential genes for activity. Thermal shift assays (TSA) detect target engagement by measuring protein thermal stability shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone
Reactant of Route 2
1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.